Diphenhydramine N-glucuronide

Pharmacokinetics Metabolism Forensic Toxicology

Authentic Diphenhydramine N-glucuronide (CAS 137908-78-2) is a fully characterized quaternary ammonium glucuronide reference standard for definitive identification in biological matrices. Its permanently charged zwitterionic structure exhibits distinct reversed-phase HPLC retention and unique MS/MS fragmentation, rendering surrogate standards or enzymatic hydrolysis approaches unsuitable. Essential for quantifying the 2.7–14.8% urinary excretion range across populations, correlating UGT polymorphisms, and resolving dermal vs. oral exposure via Tmax differentials (21–73 h vs. 4–21 h). Procure this high-purity standard for validated LC-MS/MS method development, forensic admissibility, and in vitro UGT phenotyping studies.

Molecular Formula C₂₃H₂₉NO₇
Molecular Weight 431.5 g/mol
CAS No. 137908-78-2
Cat. No. B119744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenhydramine N-glucuronide
CAS137908-78-2
Synonyms2-(Diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethylethanaminium Inner Salt; 
Molecular FormulaC₂₃H₂₉NO₇
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
InChIInChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1
InChIKeyOAIGZXXQYIJBLR-WJJPVSRMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenhydramine N-glucuronide (CAS 137908-78-2): Quaternary Ammonium Glucuronide Metabolite for Pharmacokinetic and Forensic Applications


Diphenhydramine N-glucuronide (CAS 137908-78-2, CHEBI:169870) is a phase II metabolite of the first-generation H1-antihistamine diphenhydramine, formed via direct N-glucuronidation of the tertiary amino group by UDP-glucuronosyltransferases (UGTs) [1]. This quaternary ammonium-linked glucuronide conjugate exhibits a molecular weight increase of approximately 176 Da relative to the parent aglycone, resulting in enhanced aqueous solubility and a characteristic retention time shift on reversed-phase HPLC [2]. As a fully characterized N-glycosyl compound with defined stereochemistry at C1 of the glucuronic acid moiety, it serves as a critical analytical reference standard for definitive identification and quantification in biological matrices [3].

Why Diphenhydramine N-glucuronide (CAS 137908-78-2) Cannot Be Substituted by Other N-Glucuronide Metabolites or the Parent Drug in Analytical Workflows


Substitution of diphenhydramine N-glucuronide with the parent drug diphenhydramine, alternative metabolites (e.g., N-oxide, N-desmethyl), or structurally analogous N-glucuronides (e.g., amitriptyline N-glucuronide) introduces critical analytical error due to fundamentally divergent physicochemical properties and biological provenance. As a permanently charged quaternary ammonium zwitterion, diphenhydramine N-glucuronide exhibits chromatographic retention behavior distinct from the neutral parent compound and from other N-glucuronide conjugates, which possess unique mass spectrometric fragmentation signatures and differential susceptibility to enzymatic hydrolysis by β-glucuronidases from various sources [1]. Furthermore, the compound's in vivo formation rate and extent exhibit high inter-individual variability (2.7–14.8% of dose) [2], a parameter that is both substrate-specific and UGT isoform-dependent, rendering any surrogate unsuitable for accurate pharmacokinetic modeling or forensic interpretation [3].

Diphenhydramine N-glucuronide (CAS 137908-78-2): Quantified Differentiation from Comparators in Metabolism, Kinetics, and Analytical Behavior


Urinary Excretion Fraction of Diphenhydramine N-Glucuronide Relative to Other H1-Antihistamine N-Glucuronides in Humans

In a comparative in vivo human study quantifying the N+-glucuronidation of four structurally related H1-antihistamines, diphenhydramine N-glucuronide accounted for a mean of 4.0% of the administered oral dose excreted in urine. This excretion fraction is significantly lower than that observed for cyclizine N-glucuronide (14.3%) and tripelennamine N-glucuronide (6.5%), and notably higher than that for promethazine N-glucuronide (<1.0%) [1]. These data establish diphenhydramine N-glucuronide as a moderate-quantity metabolite in this structural series, with a urinary abundance that is both analytically quantifiable and distinct from its close analogs.

Pharmacokinetics Metabolism Forensic Toxicology

Biphasic Enzyme Kinetics of Diphenhydramine N-Glucuronidation in Human Liver Microsomes Compared to Amitriptyline

In human liver microsomes fortified with UDP-glucuronic acid, diphenhydramine N-glucuronidation exhibits biphasic kinetics with an apparent high-affinity KM1 of 2.6 μM and a low-affinity KM2 of 1180 μM. By direct comparison in the same study, amitriptyline N-glucuronidation displayed KM1 and KM2 values of 1.4 μM and 311 μM, respectively [1]. Vmax1 values for both substrates ranged between 2 and 17 pmol·mg protein⁻¹·min⁻¹, while Vmax2 values spanned 80 to 740 pmol·mg protein⁻¹·min⁻¹. Critically, at low concentrations, diphenhydramine competitively inhibited the glucuronidation of amitriptyline, indicating that both substrates compete for the same UGT enzyme(s) but with distinct affinity profiles [2].

Enzyme Kinetics UGT In Vitro Metabolism

UGT1A3-Mediated Glucuronidation Rate of Diphenhydramine Compared to Other Tertiary Amine Substrates

Using whole-cell homogenates of HK293 cells expressing recombinant human UGT1A3, diphenhydramine was glucuronidated at a rate of 2 pmol/min/mg protein. This rate is among the lowest for tertiary amine substrates tested under identical conditions, contrasting sharply with amitriptyline (38 ± 5 pmol/min/mg) and cyproheptadine (87 ± 10 pmol/min/mg). Several structurally related tertiary amines, including pyrilamine and cyclizine, yielded no detectable glucuronide formation (limit of detection: 2.0 pmol/min/mg) [1].

UGT Isoform Selectivity Recombinant Enzyme Assay In Vitro Metabolism

Analytical Recovery and Precision of Diphenhydramine N-Glucuronide Determination in Urine: Solid-Phase Extraction vs. Enzymatic Hydrolysis

In a method comparison study of human urine samples, solid-phase extraction (SPE) on a cation exchanger cartridge yielded the highest recovery and precision for intact diphenhydramine N-glucuronide, compared to direct urine injection or HPLC analysis of the aglycone after enzymatic or alkaline hydrolysis. Critically, the activity of β-glucuronidases from Helix pomatia, Escherichia coli, and rat sources toward diphenhydramine N-glucuronide was substantially lower than toward standard O-glucuronide substrates [1]. When SPE, E. coli β-glucuronidase hydrolysis, and alkaline hydrolysis were applied to volunteer urine samples, the three procedures produced statistically similar quantitative values for diphenhydramine N-glucuronide [2].

Bioanalysis Sample Preparation LC-MS/MS

Forensic Discrimination of Oral vs. Dermal Diphenhydramine Exposure Using Urinary Diphenhydramine N-Glucuronide Excretion Kinetics

In a study designed to differentiate oral ingestion from dermal absorption of diphenhydramine for forensic casework, diphenhydramine N-glucuronide was detected in urine following both routes of administration. The time to maximum urinary concentration (Tmax) for diphenhydramine N-glucuronide was 4–21 hours after oral ingestion, compared to a markedly prolonged 21–73 hours following dermal absorption [1]. Furthermore, the maximum urinary concentration (Cmax) of the metabolite after oral dosing was 10- to 100-fold higher than after dermal application [2].

Forensic Toxicology Route of Administration Biomarker

Inter-Individual Variability in Diphenhydramine N-Glucuronide Urinary Excretion: Implications for Pharmacokinetic Modeling and Personalized Dosing

A study of eight healthy volunteers receiving single 25 mg oral doses of diphenhydramine hydrochloride revealed a striking 5.5-fold range in the amount of diphenhydramine N-glucuronide excreted in urine within 8 hours, spanning from 2.7% to 14.8% of the administered dose [1]. This wide inter-individual variability was not significantly influenced by urinary pH modification using ascorbic acid or ammonium chloride, suggesting that the variability is intrinsic to UGT enzyme expression or activity rather than a pH-dependent renal clearance artifact [2].

Pharmacogenomics Inter-Individual Variability UGT Polymorphism

Diphenhydramine N-glucuronide (CAS 137908-78-2): Evidence-Driven Application Scenarios for Procurement and Use


Pharmacokinetic and Pharmacogenomic Studies of Diphenhydramine Metabolism

Researchers investigating the inter-individual variability of diphenhydramine disposition require authentic diphenhydramine N-glucuronide as a quantitative reference standard. The metabolite's 5.5-fold range of urinary excretion (2.7–14.8% of dose) across healthy subjects [1] necessitates its direct measurement to accurately assess UGT enzyme activity and to correlate with genetic polymorphisms in UGT isoforms. Without this standard, pharmacokinetic models relying solely on parent drug concentrations will systematically underestimate the true metabolic clearance, confounding genotype-phenotype association studies.

Forensic Toxicology Casework for Route of Administration Discrimination

Forensic laboratories performing urine drug testing for diphenhydramine can leverage diphenhydramine N-glucuronide as a discriminatory biomarker to resolve cases involving disputed route of exposure. The metabolite's markedly prolonged Tmax of 21–73 hours following dermal application, compared to 4–21 hours after oral ingestion [2], provides an objective, analytically robust metric for differentiating topical therapeutic use from oral abuse or covert administration. Procurement of the certified reference standard enables development and validation of LC-MS/MS methods capable of quantifying this time-sensitive urinary signature with the specificity required for courtroom admissibility.

In Vitro UGT Enzyme Kinetics and Drug-Drug Interaction Screening

Investigators using human liver microsomes or recombinant UGT isoforms to study tertiary amine N-glucuronidation require diphenhydramine N-glucuronide as both a substrate and a calibration standard. The compound's biphasic kinetics, characterized by KM1 of 2.6 μM and KM2 of 1180 μM [3], define the concentration ranges over which high- and low-affinity UGT enzymes operate in vitro. Furthermore, the demonstration that diphenhydramine competitively inhibits amitriptyline N-glucuronidation [4] positions this metabolite as a key probe for identifying shared UGT pathways and predicting potential metabolic drug-drug interactions.

Bioanalytical Method Development and Validation for Intact N-Glucuronide Quantification

Analytical chemists tasked with developing robust LC-MS/MS methods for the simultaneous quantification of diphenhydramine and its phase II metabolites must incorporate diphenhydramine N-glucuronide as a distinct calibrator and quality control material. As demonstrated by Fischer and Breyer-Pfaff, solid-phase extraction on cation exchange cartridges provides superior recovery and precision for the intact quaternary ammonium glucuronide compared to enzymatic hydrolysis procedures [5]. Procurement of a high-purity reference standard is essential for establishing the extraction efficiency, matrix effect, and assay accuracy specific to this permanently charged, polar conjugate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenhydramine N-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.